tert-butyl butanoate
Overview
Description
Tert-butyl butanoate: is an organic compound classified as an ester. It is formed by the esterification of butanoic acid and tert-butanol. This compound is known for its pleasant fruity aroma and is used in various applications, including as a flavoring agent and in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl butanoate can be synthesized through the esterification of butanoic acid with tert-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Butanoic acid+tert-butanolH2SO4tert-butyl butanoate+water
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. Additionally, the use of heterogeneous catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate has been reported to improve the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl butanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to butanoic acid and tert-butanol.
Reduction: Reduction of this compound using reducing agents like lithium aluminum hydride results in the formation of butanol.
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products:
Hydrolysis: Butanoic acid and tert-butanol.
Reduction: Butanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Tert-butyl butanoate finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Employed as a flavoring agent in the food industry and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of tert-butyl butanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and tert-butanol, which can then participate in various biochemical processes. The specific molecular targets and pathways depend on the context of its use, such as in drug delivery or as a flavoring agent .
Comparison with Similar Compounds
- Butyl butanoate
- Ethyl butanoate
- Methyl butanoate
- Propyl butanoate
Properties
IUPAC Name |
tert-butyl butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-6-7(9)10-8(2,3)4/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBUVVYSQBFVGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177649 | |
Record name | Butanoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2308-38-5 | |
Record name | tert-Butyl butyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2308-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 1,1-dimethylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC53778 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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